Cas no 84-52-6 (3'-Cytidylic acid)

3'-Cytidylic acid structure
3'-Cytidylic acid structure
3'-Cytidylic acid
84-52-6
C9H14N3O8P
323.196523189545
MFCD00006543
727882
66535

3'-Cytidylic acid Properties

Names and Identifiers

    • 3'-Cytidylic acid
    • Cytidine 3'(2’)-Monophosphate
    • CYTIDINE 3'-MONOPHOSPHATE
    • Cytidine-3'-monophosphate
    • CYTIDINE-3'-MONOPHOSPHATE(AS)
    • 3'-CMP
    • 3'-cytidine monophosphate
    • 3'-Cytosylic acid
    • Citidine 3'-phosphate
    • Cytidilic acid b
    • CYTIDINE 3
    • CYTIDINE 3'-MONOPHOS
    • Cytidine 3'-phosphate
    • Cytidine 3’-monophosphate
    • Cytidine, 3′-phosphate (7CI)
    • 3′-CMP
    • 3′-Cytidinephosphoric acid
    • 3′-Cytosylic acid
    • 5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl dihydrogen phosphate
    • [5-(4-Amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate
    • Cytidine 3′-monophosphate
    • Cytidylic acid b
    • Ribocytidine 3′-monophosphate
    • EINECS 201-537-5
    • cytidine-3''-monophosphate
    • ST057096
    • DTXSID301004260
    • [(2S,3S,4R,5R)-5-(4-amino-2-oxo-pyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxola
    • CHEBI:53013
    • (3S,2R,4R,5R)-5-(4-amino-2-oxohydropyrimidinyl)-4-hydroxy-2-(hydroxymethyl)oxo lan-3-yl dihydrogen phosphate
    • [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate
    • (2R,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl dihydrogen phosphate
    • (2R,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yldihydrogenphosphate
    • BDBM50233301
    • [(2R,3S,4R,5R)-5-(4-azanyl-2-oxidanylidene-pyrimidin-1-yl)-2-(hydroxymethyl)-4-oxidanyl-oxolan-3-yl] dihydrogen phosphate
    • NCGC00142494-01
    • Cytidine 3-monophosphate
    • 3-Cytidylic acid
    • cytidine-3'-phosphate
    • 84-52-6
    • s10910
    • 3'-CYTIDINEPHOSPHORIC ACID
    • [(2R,3S,4R,5R)-5-(4-amino-2-keto-pyrimidin-1-yl)-4-hydroxy-2-methylol-tetrahydrofuran-3-yl] dihydrogen phosphate
    • UOOOPKANIPLQPU-XVFCMESISA-N
    • 4-Imino-1-(3-O-phosphonopentofuranosyl)-1,4-dihydropyrimidin-2-ol
    • CytidylsA currencyure b
    • SCHEMBL79966
    • CYTIDINE, 3'-PHOSPHATE
    • Cytidine 3'-monophosphoric acid
    • C05822
    • InChI=1/C9H14N3O8P/c10-5-1-2-12(9(15)11-5)8-6(14)7(4(3-13)19-8)20-21(16,17)18/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1
    • Q27104806
    • UNII-6DZL5I6D4D
    • RIBOCYTIDINE 3'-MONOPHOSPHATE
    • CHEMBL258728
    • DB01961
    • AKOS015856718
    • 3'-CYTIDYLIC ACID [MI]
    • 6DZL5I6D4D
    • MFCD00006543
    • AKOS015895646
    • C3P
    • UOOOPKANIPLQPU-XVFCMESISA-
    • A840831
    • Cytidine 3'(2')-Monophosphate
    • Cytidine-3/'-Monophosphate
    • +Expand
    • MFCD00006543
    • UOOOPKANIPLQPU-XVFCMESISA-N
    • 1S/C9H14N3O8P/c10-5-1-2-12(9(15)11-5)8-6(14)7(4(3-13)19-8)20-21(16,17)18/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1
    • O[C@@H]1[C@H](OP(O)(O)=O)[C@@H](CO)O[C@H]1N1C=CC(N)=NC1=O

Computed Properties

  • 323.05200
  • 12
  • 22
  • 8
  • 323.052
  • 42
  • 520
  • 0
  • 4
  • 0
  • 0
  • 0
  • 1
  • -3.9
  • 3
  • -2
  • 181

Experimental Properties

  • -1.86480
  • 187.17000
  • 2788
  • 230 °C
  • 373.4 °C
  • Uncertain.
  • Uncertain.
  • 0.8, 4.28, 6.0(at 25℃)
  • 2.15

3'-Cytidylic acid Security Information

  • 3
  • −20°C

3'-Cytidylic acid Customs Data

  • 2934999090
  • China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3'-Cytidylic acid Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003PO1-25mg
CYTIDINE 3-MONOPHOSPHATE
84-52-6 95%
25mg
$210.00 2024-04-21
A2B Chem LLC
AB72433-5mg
CYTIDINE 3-MONOPHOSPHATE
84-52-6 ≥95%
5mg
$66.00 2024-04-19
abcr
AB140526-25 mg
Cytidine-3'-monophosphate, 97%; .
84-52-6 97%
25mg
€385.30 2023-06-24
Ambeed
A203535-1g
(2R,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl dihydrogen phosphate
84-52-6 97%
1g
$1568.0
AstaTech
S10910-0.25/G
CYTIDINE 3'-MONOPHOSPHATE
84-52-6 95%
0.25g
$579 2023-09-19
eNovation Chemicals LLC
Y1076988-250mg
CYTIDINE 3-MONOPHOSPHATE
84-52-6 95%
250mg
$1020
AN HUI ZE SHENG Technology Co., Ltd.
C998310-250mg
CYTIDINE 3'-MONOPHOSPHATE
84-52-6
250mg
¥1650.00 2023-09-15
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
S10910-0.25g
CYTIDINE 3'-MONOPHOSPHATE
84-52-6
0.25g
¥6168.0 2023-09-15
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB08174-1g
3'-Cytidylic acid
84-52-6 97%
1g
0.00

3'-Cytidylic acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Water
Reference
Studies on polynucleotides. XXXIV. The specific synthesis of C3'-C5'-linked ribooligonucleotides. New protected derivatives of ribonucleosides and ribonucleoside 3'-phosphates. Further syntheses of diribonucleoside phosphates
Lohrmann, R.; et al, Journal of the American Chemical Society, 1964, 86(19), 4188-94

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: α-Cyclodextrin
Reference
Cooperation of cyclodextrin and alkali-metal halide for regioselective cleavage of ribonucleoside 2',3'-cyclic phosphates
Komiyama, Makoto; et al, Journal of the American Chemical Society, 1992, 114(3), 1070-4

Synthetic Circuit 3

Reaction Conditions
Reference
Chemical synthesis of branched oligoribonucleotides
Sekine, Mitsuo; et al, Bulletin of the Chemical Society of Japan, 1991, 64(2), 588-601

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Cupric chloride Solvents: Dimethyl sulfoxide ,  Water ;  pH 8.8, 50 °C
Reference
Ribonuclease Activity of an Artificial Catalyst That Combines a Ligated CuII Ion and a Guanidinium Group at the Upper Rim of a cone-Calix[4]arene Platform
Salvio, Riccardo; et al, Journal of Organic Chemistry, 2015, 80(11), 5887-5893

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Tetrasodium 25,26,27,28-tetrahydroxycalix[4]arene-5,11,17,23-tetrasulfonate Solvents: Water
Reference
Water-soluble calixarene as the first man-made catalyst for regioselective cleavage of ribonucleoside 2',3'-cyclic phosphate
Komiyama, Makoto; et al, Chemistry Letters, 1991, (6), 937-40

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: β-Cyclodextrin Solvents: Water
Reference
Regioselective phosphorus-oxygen(3') cleavage of 2',3'-cyclic monophosphates of ribonucleosides catalyzed by β- and γ-cyclodextrins
Komiyama, Makoto; et al, Journal of Organic Chemistry, 1989, 54(20), 4936-9

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: β-Cyclodextrin, 6A-[[2-[(2-aminoethyl)amino]ethyl]amino]-6A-deoxy- (transition metal complexes) Solvents: Water
Reference
Efficient cleavages of ribonucleoside 2',3'-cyclic phosphates and ribonucleotide dimers catalyzed by β-cyclodextrin attached with diethylenetriamine-zinc(II) complex
Komiyama, Makoto; et al, Chemistry Letters, 1989, (5), 719-22

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: 4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid Catalysts: Manganese, dichloro(2,2′:6′,2′′-terpyridine-κN1,κN1′,κN1′′)-, (SP-5-12)- Solvents: Water ;  21 h, pH 7.0, 50 °C
1.2 Reagents: Phosphoric acid Solvents: Water
Reference
Hydrolysis of di-ribonucleoside monophosphate diesters assisted by a manganese(II) complex
Yashiro, Morio; et al, Bulletin of the Chemical Society of Japan, 2003, 76(9), 1813-1817

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Uridine Solvents: Water
Reference
Interaction between N-phospho-amino acids and nucleoside in aqueous medium
Zhao, Yu Fen; et al, Chinese Chemical Letters, 2000, 11(5), 407-408

3'-Cytidylic acid Raw materials

3'-Cytidylic acid Preparation Products

3'-Cytidylic acid Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:84-52-6)3'-Cytidylic acid
A840831
99%
1g
1411.0